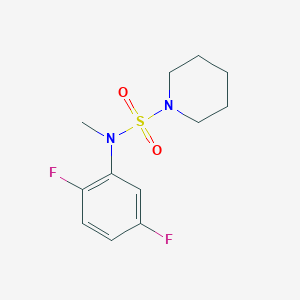
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to other cathinones such as MDPV and alpha-PVP. MPHP was first synthesized in 1969 and has since gained popularity as a recreational drug due to its psychoactive properties. However,
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can enhance mood, increase alertness, and improve cognitive function. This compound also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. This compound has been shown to have neurotoxic effects on the brain, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol in lab experiments is its ability to enhance cognitive function and improve alertness. This can be useful in studies that require subjects to perform complex tasks or make quick decisions. However, the potential for abuse and neurotoxicity of this compound must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound's ability to enhance cognitive function and improve alertness may make it a promising alternative to traditional ADHD medications. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. This compound's ability to modulate these neurotransmitters could provide insights into the underlying mechanisms of addiction and other psychiatric disorders.
Métodos De Síntesis
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol can be synthesized through a multi-step process starting with the reaction of 3-pyrrolidin-1-ylpiperidine with 2-methylpropanal. This is followed by a series of reactions involving reduction, oxidation, and alkylation to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in enhanced mood, increased alertness, and improved cognitive function.
Propiedades
IUPAC Name |
2-methyl-1-(3-pyrrolidin-1-ylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-13(2,16)11-14-7-5-6-12(10-14)15-8-3-4-9-15/h12,16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQSUBOXUGEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)




![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


